
Peldesine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peldesine dihydrochloride is a useful research compound. Its molecular formula is C12H13Cl2N5O and its molecular weight is 314.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
合成経路: BCX 34 の合成経路は、その構造を組み立てるための化学反応を含みます。残念ながら、特定の合成方法は文献では容易に入手できません。
反応条件: 反応条件(温度、溶媒、触媒など)に関する詳細は公表されていません。
工業生産: 工業規模の生産方法に関する情報は限られています。
化学反応の分析
起こる反応: BCX 34 は、酸化、還元、置換など、さまざまな反応を受ける可能性があります。 具体的な例は文書化されていません。
一般的な試薬と条件: BCX 34 反応の特定の試薬と条件は広く報告されていません。
主な生成物: BCX 34 反応中に生成される主な生成物は明確に文書化されていません。
科学研究アプリケーション
化学: BCX 34 の PNP 阻害は、プリン代謝研究に関連しています。
生物学: 研究者は、特に T 細胞増殖における細胞プロセスへの BCX 34 の影響を調査しています。
医学: BCX 34 は、皮膚 T 細胞リンパ腫と乾癬の治療に可能性を示しています。
産業: 産業用アプリケーションは未開拓のままである。
科学的研究の応用
Chemistry: BCX 34’s inhibition of PNP makes it relevant for purine metabolism studies.
Biology: Researchers explore BCX 34’s impact on cellular processes, especially in T-cell proliferation.
Medicine: BCX 34 shows potential for cutaneous T-cell lymphoma and psoriasis treatment.
Industry: Industrial applications remain unexplored.
作用機序
- BCX 34 は PNP を阻害し、プリンヌクレオシドの分解を阻害します。
- 分子標的は PNP 酵素を伴います。
- 影響を受ける経路にはプリン代謝が含まれます。
類似の化合物との比較
類似の化合物: 残念ながら、BCX 34 に類似した特定の化合物は、入手可能な文献では言及されていません。
独自性: BCX 34 の独自の機能は、まだ探求されていません。
BCX 34 の詳細な合成と工業生産方法は、所有権または未発表であることに注意してくださいさらに詳しく知りたい場合は、科学文献と進行中の研究を参照してください .
類似化合物との比較
Similar Compounds: Unfortunately, specific compounds similar to BCX 34 are not mentioned in the available literature.
Uniqueness: BCX 34’s unique features remain to be explored.
Please note that BCX 34’s detailed synthesis and industrial production methods are proprietary or unpublishedFor further insights, consult scientific literature and ongoing studies .
特性
IUPAC Name |
2-amino-7-(pyridin-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O.2ClH/c13-12-16-9-8(4-7-2-1-3-14-5-7)6-15-10(9)11(18)17-12;;/h1-3,5-6,15H,4H2,(H3,13,16,17,18);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJPQOLISXXDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CNC3=C2N=C(NC3=O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
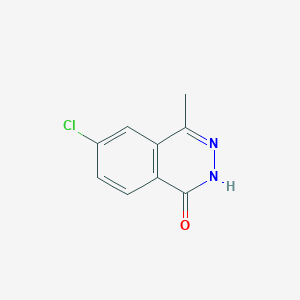
![2-(5-Fluoropyridin-3-yl)-8-isopropylpyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B8136940.png)

![(2R,5R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-diphenylpyrrolidine](/img/structure/B8136950.png)
![2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid](/img/structure/B8136957.png)
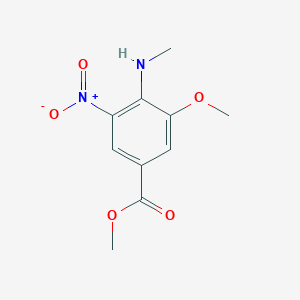
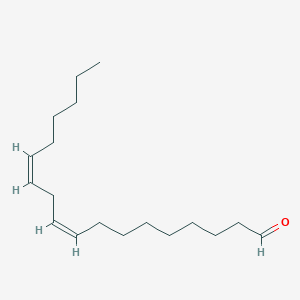
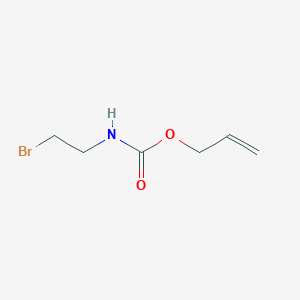
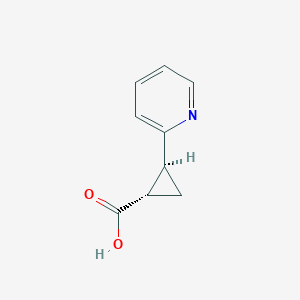

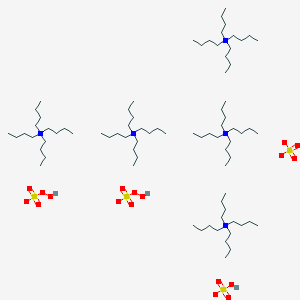

![(1R,3R,8R,12S,13R,18E,20E,24R,25S,26S)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione](/img/structure/B8137021.png)
![trisodium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B8137028.png)
